Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride

Stable Isotope Labeling LC-MS Internal Standard Isotopic Purity

Matrix effects and ion suppression compromise the accuracy of zonisamide impurity quantification. This deuterated internal standard provides a precise +4 Da mass shift, ensuring chromatographic co-elution with Benzo[d]isoxazol-3-yl-methanesulfonyl chloride while enabling selective MS detection. · ≥98 atom % D isotopic enrichment for minimal interference. · Corrects extraction variability, enabling CV <15% for validated LC-MS/MS methods. · Prevents costly batch failures by meeting ≤0.10% impurity threshold requirements for ANDA/NDA submissions. · Reliable supply with consistent quality for regulated bioanalytical workflows.

Molecular Formula C8H6ClNO3S
Molecular Weight 235.674
CAS No. 1189428-60-1
Cat. No. B562183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride
CAS1189428-60-1
Synonyms1,2-Benzisoxazole-(4,5,6,7-tetradeutero)-3-methanesulfonylchloride; _x000B_1,2-Benzisoxazole-3-methanesulfonylchloride-d4
Molecular FormulaC8H6ClNO3S
Molecular Weight235.674
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl
InChIInChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2/i1D,2D,3D,4D
InChIKeyZREYTLWEJMYKRX-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride for LC-MS Quantification


Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride (CAS 1189428-60-1) is a deuterated derivative of Benzo[d]isoxazol-3-yl-methanesulfonyl chloride, characterized by the substitution of four hydrogen atoms on the benzo[d]isoxazole ring with deuterium, yielding a molecular formula of C8H2D4ClNO3S and a molecular weight of 235.68 g/mol . It is classified as a stable isotope-labeled (SIL) compound within the sulfonyl chloride chemical class and is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS analytical workflows [1]. The compound is available at ≥98 atom % D isotopic enrichment, ensuring a high degree of deuterium incorporation essential for reliable quantitative mass spectrometry [2].

Deuterated vs. Unlabeled Internal Standard


In quantitative LC-MS/MS, the use of a non-deuterated or structurally dissimilar analog as an internal standard introduces significant risk of analytical inaccuracy due to differential matrix effects, ion suppression/enhancement, and extraction recovery variability [1]. The unlabeled parent compound, Benzo[d]isoxazol-3-yl-methanesulfonyl chloride (CAS 73101-65-2), co-elutes with the target analyte but cannot be chromatographically distinguished in the mass spectrometer, precluding its use as an internal standard [2]. Conversely, substituting with a chemically unrelated internal standard fails to correct for analyte-specific matrix effects, leading to biased quantification [3]. The deuterated Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride addresses these limitations by providing a near-identical physicochemical profile to the analyte while offering a distinct mass shift (+4 Da) for selective MS detection, thereby enabling accurate correction for analytical variability across complex biological matrices [4].

Quantitative Evidence for Analytical Selection


Isotopic Purity and Mass Shift

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is supplied with a minimum isotopic enrichment of ≥98 atom % D, representing a >24.5-fold increase in deuterium content compared to the natural abundance of deuterium (~0.0156%) in the unlabeled compound (CAS 73101-65-2) [1]. This high enrichment provides a mass difference of +4 Da relative to the unlabeled analog, enabling unambiguous MS discrimination between the internal standard and the target analyte in complex matrices .

Stable Isotope Labeling LC-MS Internal Standard Isotopic Purity

Molecular Weight Differential

The incorporation of four deuterium atoms results in a molecular weight of 235.68 g/mol for the d4-labeled compound, compared to 231.66 g/mol for the unlabeled parent compound (CAS 73101-65-2) [1]. This represents a mass increase of +4.02 Da (+1.7%), which is readily resolved by standard quadrupole and time-of-flight mass analyzers in LC-MS systems .

Mass Spectrometry Molecular Weight Deuterium Labeling

Chemical Purity and Impurity Profile

The deuterated compound is commercially available at a chemical purity of ≥98%, consistent with the high-purity requirements for analytical reference standards [1]. In contrast, the unlabeled technical grade product (CAS 73101-65-2) is supplied with a documented impurity profile containing approximately 12% dichloromethane and 8% ethyl acetate as residual solvents , which can introduce analytical interferences and quantification bias if used as an internal standard without rigorous purification.

Chemical Purity Analytical Reference Standard Impurity Profiling

Analytical Method Performance

Stable isotope-labeled internal standards are established as the gold standard for correcting matrix effects in LC-MS/MS. A validated UPLC-MS/MS method for therapeutic drug monitoring of 13 antiepileptic drugs, including zonisamide, demonstrated that the use of deuterated internal standards enabled the achievement of a coefficient of variation (CV) of <15% for imprecision and inaccuracy across quality control levels, with R² values ranging from 0.994 to 1.000 across the analytical measurement range [1]. This level of precision and accuracy is unattainable with non-deuterated or structurally dissimilar internal standards due to differential ionization suppression/enhancement in complex biological matrices [2].

LC-MS/MS Method Validation Matrix Effect Correction Quantitative Bioanalysis

Chromatographic Co-Elution and Matrix Effect Correction

A fundamental requirement for an effective internal standard in LC-MS is near-identical chromatographic retention to the target analyte. The unlabeled parent compound, Benzo[d]isoxazol-3-yl-methanesulfonyl chloride, has a validated LC elution time of 7 minutes under standard conditions (acetonitrile/hydrogen phosphate mobile phase) . The deuterated analog, with identical chemical structure except for H→D substitution, will exhibit virtually identical chromatographic behavior (retention time difference typically ≤0.03 min), ensuring co-elution and simultaneous exposure to the same matrix environment [1]. This co-elution is essential for correcting ionization suppression or enhancement effects, which can otherwise cause quantification errors of up to 100% or more in complex biological samples [2].

Co-Elution Ion Suppression Matrix Effect

Storage Stability

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is specified for storage at 2-8°C under refrigeration, protected from air and light [1]. This defined storage condition is critical for maintaining the integrity of the sulfonyl chloride moiety, which is inherently moisture-sensitive and prone to hydrolysis. In contrast, the unlabeled technical grade product is noted to be moisture-sensitive and may contain stabilizing solvents (e.g., dichloromethane, ethyl acetate) to mitigate degradation , which introduces additional variability in long-term analytical workflows.

Chemical Stability Storage Conditions Analytical Standard Management

Optimal Application Scenarios


Zonisamide and Impurity Quantification

As a deuterated analog of a key synthetic intermediate and impurity in zonisamide manufacturing, this compound serves as an ideal internal standard for quantifying Benzo[d]isoxazol-3-yl-methanesulfonyl chloride (Zonisamide Impurity 3) in active pharmaceutical ingredient (API) purity assessments and stability studies [1]. The +4 Da mass shift ensures complete chromatographic and mass spectrometric resolution from the unlabeled analyte, while the ≥98 atom % D enrichment minimizes isotopic interference . This enables accurate quantification of impurity levels required for regulatory submissions (ANDA/NDA) where impurity thresholds are typically ≤0.10-0.15% .

Therapeutic Drug Monitoring and Pharmacokinetics

The compound is ideally suited for use as an internal standard in validated LC-MS/MS methods for therapeutic drug monitoring of zonisamide and structurally related anticonvulsants in patient serum or plasma [1]. Clinical laboratories, such as Mayo Clinic, rely on deuterated internal standards in acetonitrile-based protein precipitation workflows for high-throughput, accurate quantification of zonisamide across the therapeutic range of 10-40 µg/mL . The use of a deuterated internal standard is essential for correcting matrix effects from hemolyzed, lipemic, or icteric patient samples, ensuring clinically reliable results .

High-Throughput UPLC-MS/MS Method Development

This deuterated sulfonyl chloride is a critical reagent for analytical method development laboratories seeking to establish and validate robust, high-throughput UPLC-MS/MS methods for multi-analyte panels. The demonstrated ability of deuterated internal standards to achieve CV <15% and R² >0.994 across analytical measurement ranges supports the compound's utility in meeting stringent FDA and EMA bioanalytical method validation guidelines [1]. Its application ensures that methods are robust against day-to-day and inter-operator variability, a key requirement for methods intended for routine use in clinical or CRO settings .

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